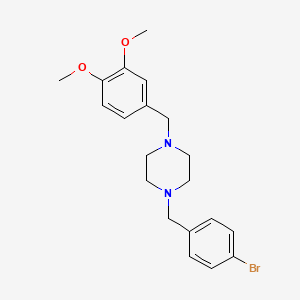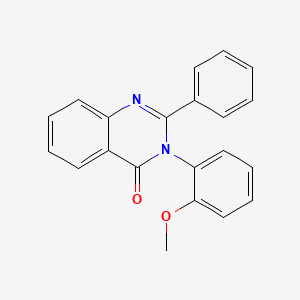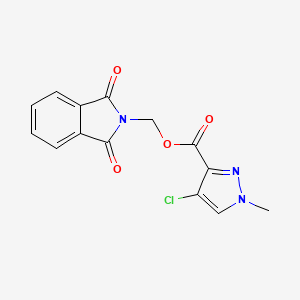![molecular formula C29H29N5O5S2 B10878885 Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide CAS No. 1397001-07-8](/img/structure/B10878885.png)
Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a methoxybenzoyl group, and a hydrazino carbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride.
Hydrazino Carbonyl Linkage Formation: The acetylated benzothiazole is reacted with hydrazine hydrate to form the hydrazino carbonyl linkage.
Coupling with Methoxybenzoyl Group: The final step involves coupling the hydrazino carbonyl intermediate with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazino carbonyl linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazino carbonyl linkage may also play a role in binding to biological macromolecules, thereby affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE: This compound is unique due to its specific combination of functional groups and structural features.
Other Benzothiazole Derivatives: Compounds with similar benzothiazole moieties but different substituents.
Hydrazino Carbonyl Compounds: Molecules featuring hydrazino carbonyl linkages with varying side chains.
Uniqueness
The uniqueness of N1-[1-({2-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]HYDRAZINO}CARBONYL)-2-METHYLPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE lies in its specific combination of a benzothiazole moiety, a methoxybenzoyl group, and a hydrazino carbonyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
1397001-07-8 |
|---|---|
Fórmula molecular |
C29H29N5O5S2 |
Peso molecular |
591.7 g/mol |
Nombre IUPAC |
N-[1-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C29H29N5O5S2/c1-17(2)25(28(38)34-33-24(35)16-40-29-31-22-10-6-7-11-23(22)41-29)32-27(37)20-8-4-5-9-21(20)30-26(36)18-12-14-19(39-3)15-13-18/h4-15,17,25H,16H2,1-3H3,(H,30,36)(H,32,37)(H,33,35)(H,34,38) |
Clave InChI |
YBIAQWOPECCUQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NNC(=O)CSC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10878822.png)

![(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878834.png)

![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-(1-{[2-(2-methoxyphenoxy)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878846.png)
![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
